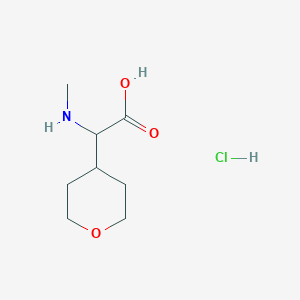

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(methylamino)-2-(oxan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-9-7(8(10)11)6-2-4-12-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEDQHSQHUIEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCOCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxan-4-yl acetic acid and methylamine.

Formation of Intermediate: The oxan-4-yl acetic acid is reacted with methylamine under controlled conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-(Methylamino)-2-(oxan-4-yl)acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methylamino group.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 2-(Methylamino)-2-(oxan-4-yl)acetic acid HCl | C₈H₁₅ClNO₃ | 288.08 | Oxan-4-yl, methylamino, carboxylic acid |

| 2-Amino-2-(oxan-3-yl)acetic acid HCl | C₇H₁₄ClNO₃ | 195.64 | Oxan-3-yl, amino group |

| Methyl 2-amino-2-(oxan-4-yl)acetate HCl | C₈H₁₆ClNO₃ | 209.67 | Oxan-4-yl, methyl ester |

| 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid HCl | C₇H₉BrClNO₂S | 286.57 | Bromothiophene substituent |

| 2-(Methylamino)-2-oxoacetic acid | C₃H₅NO₃ | 103.08 | α-Keto group |

Biologische Aktivität

2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride is a synthetic organic compound belonging to the class of amino acids. Its unique structure, characterized by a methylamino group and an oxan-4-yl group attached to the acetic acid backbone, has garnered interest in various scientific fields, particularly in biological and medicinal research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

The compound has a molecular formula of C₇H₁₃ClN₂O₃ and a molecular weight of approximately 194.65 g/mol. The presence of both the methylamino and oxan-4-yl groups contributes to its diverse reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the application, but they often include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing signal transduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Enzyme Modulation : It has been explored for its potential to modulate enzyme activity, which could have implications in metabolic regulation and therapeutic applications.

- DNA Interaction : Some studies indicate that similar compounds can bind DNA and affect its stability or cleavage, suggesting potential applications in gene therapy or molecular biology.

Research Findings

A variety of studies have investigated the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds and found that modifications in the structure significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. This suggests that this compound could be optimized for enhanced antimicrobial properties.

- Enzyme Inhibition : In a biochemical assay, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, warranting further investigation into its mechanism.

- DNA Interaction : Molecular docking studies revealed that the compound could bind to DNA with favorable energetics, suggesting potential roles in gene regulation or as a therapeutic agent targeting genetic material.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride, and how can intermediates be optimized?

- Methodological Answer : Multi-step synthesis involving amide coupling, cyclization, and hydrochloride salt formation is common. Optimization of intermediates (e.g., oxan-4-yl precursors) requires reaction condition screening (temperature, solvent polarity, catalyst load). Use kinetic studies to identify rate-limiting steps and employ high-throughput screening to prioritize stable intermediates. Characterization via NMR and HPLC ensures purity at each stage .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Quantify via reverse-phase HPLC with UV detection (λ = 210–260 nm) and validate using certified reference standards.

- Structural Confirmation : Use H/C NMR to verify methylamino and oxan-4-yl moieties. Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-simulated spectra) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions) and PBS (for biological assays). Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust pH (3–5 recommended for hydrochloride salt stability) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) statistically optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a central composite design (CCD) to evaluate factors like temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Use response surface methodology (RSM) to model yield (%) and impurity profiles. Prioritize factors via Pareto charts and validate with confirmatory runs .

Q. What computational strategies predict the compound’s reactivity and mechanistic pathways?

- Methodological Answer :

- Reactivity : Perform quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map transition states and activation energies.

- Mechanistic Insights : Use molecular dynamics (MD) simulations to study solvent effects and intermediate stability. Cross-validate with in situ FTIR or Raman spectroscopy .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Hypothesis Testing : Rule out impurities via LC-MS. Assess tautomerism or conformational isomerism using variable-temperature NMR.

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, NOESY) to assign ambiguous proton environments. Compare with crystallographic data if single crystals are obtainable .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Heat Transfer : Use microreactors or flow chemistry to manage exothermic reactions during scale-up.

- Purification : Implement continuous chromatography or membrane separation technologies (e.g., nanofiltration) to isolate the hydrochloride salt efficiently .

Q. How can in vitro assays evaluate the compound’s biological activity, and what controls are essential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.